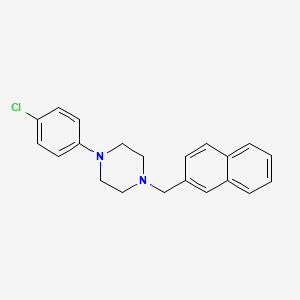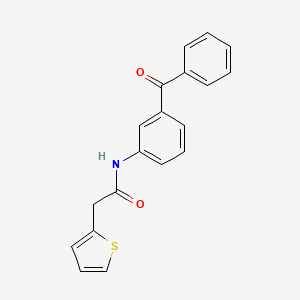
1-(4-chlorophenyl)-4-(2-naphthylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(2-naphthylmethyl)piperazine is a compound that likely serves as an intermediate in the synthesis of various pharmaceutical and chemical products. Compounds with similar structures have been extensively studied for their chemical properties, synthesis methods, and potential applications in various fields.
Synthesis Analysis
The synthesis of piperazine derivatives, including those with chlorophenyl groups, typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, Quan (2006) describes the synthesis of a related compound, 1-(2,3-dichlorophenyl)piperazine, with a total yield of 48.2%, involving similar steps (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using techniques such as IR and 1H-NMR. These techniques provide insights into the functional groups present and the overall molecular framework, crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Piperazine derivatives exhibit a variety of chemical reactions, primarily influenced by the substituents on the piperazine ring. These can include reactions at the nitrogen atoms, substitution reactions at substituted phenyl rings, and interactions with other chemical entities leading to complex formations. Verma and Singh (2015) synthesized mononuclear transition metal dithiocarbamate complexes with piperazine derivatives, highlighting the compound's ability to act as ligands in forming metal complexes with significant fluorescence emission and antimicrobial activity (Verma & Singh, 2015).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2/c22-20-7-9-21(10-8-20)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-19(18)15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOLLWMPXADCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(2-naphthylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)
![(8aS)-2-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5616111.png)
![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)
![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)

![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)
![(3aR*,6aR*)-2-allyl-5-(2-chloro-3-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5616154.png)
![2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid](/img/structure/B5616164.png)
![1-benzyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5616180.png)